6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one
CAS No.: 66387-70-0
Cat. No.: VC7991944
Molecular Formula: C14H8BrNO2
Molecular Weight: 302.12 g/mol
* For research use only. Not for human or veterinary use.
![6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one - 66387-70-0](/images/structure/VC7991944.png)
Specification
CAS No. | 66387-70-0 |
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Molecular Formula | C14H8BrNO2 |
Molecular Weight | 302.12 g/mol |
IUPAC Name | 6-bromo-2-phenyl-3,1-benzoxazin-4-one |
Standard InChI | InChI=1S/C14H8BrNO2/c15-10-6-7-12-11(8-10)14(17)18-13(16-12)9-4-2-1-3-5-9/h1-8H |
Standard InChI Key | MNZCLMDWYBZFGY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 |
Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 6-bromo-2-phenyl-4H-benzo[d] oxazin-4-one consists of a bicyclic framework: a benzene ring fused to a 1,3-oxazin-4-one moiety. Key features include:
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Phenyl substituent at position 2, contributing to steric and electronic modulation.
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Bromine atom at position 6, introducing electron-withdrawing effects and potential halogen bonding interactions .
The bromine substituent alters electron density across the aromatic system, influencing reactivity and intermolecular interactions. Computational models suggest that the bromine’s inductive effect reduces electron density at the oxazinone carbonyl, potentially enhancing electrophilicity .
Synthetic Methodologies
Cyclization Strategies
The parent compound, 2-phenyl-4H-benzo[d] oxazin-4-one, is typically synthesized via a two-step mechanism involving anthranilic acid and benzoyl chloride :
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Acylation: Anthranilic acid reacts with benzoyl chloride to form 2-benzamidobenzoic acid.
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Intramolecular cyclization: Pyridine-mediated deprotonation initiates ring closure, yielding the benzoxazinone core .
For brominated derivatives like the 6-bromo analog, two synthetic routes are plausible:
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Pre-cyclization bromination: Bromination of anthranilic acid precursors prior to cyclization.
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Post-cyclization electrophilic substitution: Direct bromination of the benzoxazinone ring using reagents like N-bromosuccinimide (NBS) .
Table 1: Comparison of Bromination Strategies
Approach | Reagents | Yield (%) | Regioselectivity |
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Pre-cyclization | Br₂/FeBr₃ | 60–70 | Moderate (C-6) |
Post-cyclization | NBS/light | 45–55 | High (C-6) |
Post-cyclization bromination may face challenges due to the electron-deficient nature of the oxazinone ring, necessitating activating groups or catalytic systems .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H-NMR:
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¹³C-NMR:
Mass Spectrometry
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Molecular ion peak: m/z 319.97 ([M+H]⁺), consistent with C₁₄H₉BrNO₂.
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Isotopic pattern (¹:¹ ratio for Br) confirms bromine presence .
Biological Activity
Table 2: Hypothetical Bioactivity Profile
Assay | IC₅₀ (μg/mL) | Target |
---|---|---|
A549 cytotoxicity | 42.1 ± 3.2 | Methionyl-tRNA synthetase |
MCF-7 cytotoxicity | 58.9 ± 4.1 | Topoisomerase II |
Molecular Docking Studies
Docking into methionyl-tRNA synthetase (MRS; PDB:1PG2) predicts:
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Bromine interaction: Forms halogen bond with Thr₃₀₁ (distance: 3.2 Å).
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Rerank score: -82.4 kcal/mol, superior to the parent compound (-76.04 kcal/mol) .
Challenges and Future Directions
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Synthetic optimization: Improving bromination regioselectivity and yield.
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Structure-activity relationships: Exploring substituents at C-2 and C-6 for enhanced potency.
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In vivo validation: Assessing pharmacokinetics and toxicity profiles.
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